Cas no 2680696-94-8 (tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate)

Tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate is a specialized organic compound featuring a 1,3,4-thiadiazole core substituted with a 2-chloro-5-nitrophenyl group and a tert-butoxycarbonyl (Boc) protecting group. This structure makes it valuable in synthetic chemistry, particularly in peptide and heterocycle synthesis, where the Boc group provides selective protection for amines. The chloro and nitro substituents enhance reactivity for further functionalization, enabling applications in pharmaceutical intermediates and agrochemical research. Its stability under standard conditions ensures reliable handling and storage. The compound’s well-defined reactivity profile supports precise modifications, making it a useful building block in medicinal chemistry and material science.
tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate structure
2680696-94-8 structure
商品名:tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate
CAS番号:2680696-94-8
MF:C13H13ClN4O4S
メガワット:356.784720182419
CID:5622925
PubChem ID:165933033

tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
    • 2680696-94-8
    • EN300-28299316
    • tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate
    • インチ: 1S/C13H13ClN4O4S/c1-13(2,3)22-12(19)15-11-17-16-10(23-11)8-6-7(18(20)21)4-5-9(8)14/h4-6H,1-3H3,(H,15,17,19)
    • InChIKey: BXRXPBZZFABKEC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C=C1C1=NN=C(NC(=O)OC(C)(C)C)S1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 356.0346038g/mol
  • どういたいしつりょう: 356.0346038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 456
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 138Ų

tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28299316-0.5g
tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
2680696-94-8 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28299316-5.0g
tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
2680696-94-8 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28299316-0.05g
tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
2680696-94-8 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28299316-1g
tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
2680696-94-8
1g
$671.0 2023-09-07
Enamine
EN300-28299316-0.1g
tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
2680696-94-8 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28299316-1.0g
tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
2680696-94-8 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28299316-10.0g
tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
2680696-94-8 95.0%
10.0g
$2884.0 2025-03-19
Enamine
EN300-28299316-2.5g
tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
2680696-94-8 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28299316-0.25g
tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
2680696-94-8 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28299316-5g
tert-butyl N-[5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
2680696-94-8
5g
$1945.0 2023-09-07

tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate 関連文献

tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamateに関する追加情報

Comprehensive Overview of tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate (CAS No. 2680696-94-8)

The compound tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate (CAS No. 2680696-94-8) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique structural features, including the 1,3,4-thiadiazole core and the nitrophenyl moiety, make it a valuable intermediate for the synthesis of biologically active compounds. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

One of the key reasons for the growing interest in tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate is its versatility as a building block. The presence of the carbamate group and the chloro-nitrophenyl substituent allows for further functionalization, enabling chemists to tailor the compound for specific applications. Recent studies have highlighted its role in the synthesis of novel heterocyclic compounds, which are often sought after in the pharmaceutical industry for their diverse biological activities.

In the context of current research trends, CAS No. 2680696-94-8 aligns with the increasing demand for small-molecule therapeutics and agrochemical intermediates. The compound's thiadiazole ring is particularly noteworthy, as this heterocycle is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This has led to a surge in searches for "thiadiazole derivatives in drug discovery" and "nitrophenyl compounds in agrochemistry," reflecting the compound's relevance in these fields.

From a synthetic perspective, the preparation of tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate involves multi-step organic reactions, often starting from commercially available precursors. The tert-butyl carbamate group serves as a protective moiety, which can be selectively deprotected under mild conditions, making the compound a convenient intermediate for further transformations. This aspect is particularly appealing to researchers working on peptide mimetics and prodrug design, where protective groups play a critical role.

The compound's physicochemical properties, such as its solubility, stability, and reactivity, are also topics of interest. For instance, the nitro group in the 2-chloro-5-nitrophenyl segment contributes to its electron-withdrawing character, which can influence the compound's behavior in nucleophilic substitution reactions. Such details are often searched by chemists looking for "electronic effects in aromatic compounds" or "reactivity of nitro-substituted thiadiazoles."

In summary, tert-butyl N-5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylcarbamate (CAS No. 2680696-94-8) represents a promising scaffold in modern chemical research. Its structural complexity and functional diversity make it a valuable tool for scientists exploring new therapeutic and agrochemical avenues. As the demand for innovative small-molecule compounds continues to rise, this compound is poised to remain a focal point in both academic and industrial settings.

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